N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a complex organic compound that features a combination of nitro, amino, and butoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves a multi-step process. One common method involves the condensation of 3-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to further reactions to introduce the butoxybenzamide moiety. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the condensation and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of substituted benzamides .
Scientific Research Applications
N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: This compound shares the nitro and imine functional groups but differs in its overall structure and properties.
1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds also contain the nitro group and are studied for their biological activities.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
N-[(E)-3-amino-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-3-11-28-17-9-7-15(8-10-17)20(25)22-18(19(21)24)13-14-5-4-6-16(12-14)23(26)27/h4-10,12-13H,2-3,11H2,1H3,(H2,21,24)(H,22,25)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOWRFGURHQRHS-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.